A Technical Guide to 1-(2,5-Difluorophenyl)-2,2-difluoroethanol: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-(2,5-Difluorophenyl)-2,2-difluoroethanol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(2,5-difluorophenyl)-2,2-difluoroethanol, a fluorinated carbinol with significant potential as a versatile building block in medicinal chemistry and drug development. This molecule uniquely combines a difluoromethyl carbinol moiety with a 2,5-difluorinated phenyl ring, creating a scaffold with compelling physicochemical and pharmacological properties. We will explore its predicted characteristics, propose a detailed and robust synthetic pathway, and discuss the strategic rationale for its application in modern drug discovery, focusing on its role as a bioisostere to enhance metabolic stability, binding affinity, and membrane permeability. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorination strategies in the design of next-generation therapeutics.
Introduction: The Strategic Role of Fluorinated Carbinols in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the diverse array of fluorine-containing motifs, the difluoromethyl group (–CF₂H) has garnered substantial interest. Unlike the more common trifluoromethyl group, the –CF₂H moiety is a unique bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, primarily because its polarized C-H bond allows it to function as a lipophilic hydrogen bond donor.[2][3] This capability enables the replacement of traditional functional groups to improve pharmacokinetic profiles while preserving crucial interactions with biological targets.[4][5]
When the –CF₂H group is part of a carbinol structure (a secondary alcohol), it forms a difluoromethyl carbinol. These structures are prevalent in a variety of bioactive molecules, including antitumor and antidiabetic agents.[6]
This guide focuses on the specific molecule 1-(2,5-Difluorophenyl)-2,2-difluoroethanol . This compound is of particular interest as it integrates the advantageous difluoromethyl carbinol unit with a 2,5-difluorophenyl ring. This "dual-fluorination" strategy offers a powerful approach to modulate multiple drug-like properties simultaneously, making it a highly attractive scaffold for systematic investigation in drug discovery campaigns.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
The key physicochemical properties of 1-(2,5-difluorophenyl)-2,2-difluoroethanol are summarized below. These values are estimated based on standard computational models and empirical data from analogous structures.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₆F₄O | Based on chemical structure. |
| Molecular Weight | 202.13 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Topological Polar Surface Area | 20.23 Ų | Calculated based on the hydroxyl group. |
| Hydrogen Bond Donors | 1 (from -OH) | The hydroxyl proton is a primary hydrogen bond donor. |
| Hydrogen Bond Acceptors | 1 (from -OH) | The hydroxyl oxygen is a primary hydrogen bond acceptor. |
| Octanol/Water Partition Coeff. (LogP) | ~2.1 - 2.5 | The four fluorine atoms significantly increase lipophilicity compared to the non-fluorinated parent alcohol. |
Spectroscopic Profile
The anticipated spectroscopic data is crucial for the characterization and verification of the synthesized compound.
| Spectroscopy | Predicted Signals and Multiplicity |
| ¹H NMR | δ 7.1-7.4 ppm (m, 3H): Aromatic protons on the 2,5-difluorophenyl ring. δ 6.0-6.5 ppm (tt, 1H, JHF ≈ 56 Hz, JHH ≈ 4 Hz): Proton of the difluoromethyl (–CF₂H ) group, appearing as a triplet of triplets due to coupling with the two fluorine atoms and the adjacent methine proton.[7] δ 5.1-5.3 ppm (m, 1H): Methine proton (–CH (OH)–), coupled to the adjacent aromatic and difluoromethyl protons. δ 2.5-3.5 ppm (d, 1H): Hydroxyl proton (–OH ), which may be broad and its position can vary with concentration and solvent. |
| ¹³C NMR | δ 110-140 ppm: Aromatic carbons, with characteristic C-F coupling patterns. δ 115-120 ppm (t, JCF ≈ 240-250 Hz): Carbon of the difluoromethyl (–C F₂H) group, appearing as a triplet due to coupling with the two fluorine atoms.[8] δ 65-70 ppm (t, JCCF ≈ 20-25 Hz): Methine carbon (–C H(OH)–), appearing as a triplet due to coupling with the geminal fluorine atoms. |
| ¹⁹F NMR | δ -115 to -125 ppm (m): Fluorine atoms on the aromatic ring. δ -125 to -135 ppm (d, JFH ≈ 56 Hz): The two equivalent fluorine atoms of the difluoromethyl (–CF₂ H) group, appearing as a doublet due to coupling with the geminal proton.[7] |
| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretching of the alcohol. ~3050 cm⁻¹: Aromatic C-H stretching. ~1500-1600 cm⁻¹: Aromatic C=C stretching. ~1100-1300 cm⁻¹ (strong): C-F stretching vibrations. |
Proposed Synthesis Pathway
A robust and efficient synthesis of 1-(2,5-difluorophenyl)-2,2-difluoroethanol can be achieved via the nucleophilic addition of a difluoromethyl anion equivalent to the commercially available 2,5-difluorobenzaldehyde. (Difluoromethyl)trimethylsilane (TMSCF₂H) is an ideal reagent for this transformation, as it is a stable, easy-to-handle liquid that generates the required nucleophile under mild activation conditions.[2][9][10]
Synthesis Workflow
The proposed reaction follows a straightforward, single-step protocol from readily available starting materials.
Caption: Proposed synthesis workflow for 1-(2,5-difluorophenyl)-2,2-difluoroethanol.
Detailed Experimental Protocol
Title: Synthesis of 1-(2,5-Difluorophenyl)-2,2-difluoroethanol via Cesium Fluoride-Catalyzed Nucleophilic Difluoromethylation.
Principle: This protocol utilizes (difluoromethyl)trimethylsilane (TMSCF₂H) as a nucleophilic difluoromethylating agent. A catalytic amount of cesium fluoride (CsF), solubilized by 18-crown-6, activates the silicon-carbon bond, generating a transient pentavalent silicate anion.[2] This species effectively delivers the difluoromethyl nucleophile ("CF₂H⁻") to the electrophilic carbonyl carbon of 2,5-difluorobenzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the target carbinol.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| 2,5-Difluorobenzaldehyde | 2646-90-4 | 142.10 | 1.42 g | 10.0 mmol |
| (Difluoromethyl)trimethylsilane | 65865-44-3 | 122.25 | 1.83 g | 15.0 mmol |
| Cesium Fluoride (CsF) | 13400-13-0 | 151.90 | 152 mg | 1.0 mmol |
| 18-Crown-6 | 17455-13-9 | 264.32 | 264 mg | 1.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 50 mL | - |
| Saturated NH₄Cl (aq) | - | - | 25 mL | - |
| Ethyl Acetate | 141-78-6 | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | - | - |
Procedure:
-
Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add cesium fluoride (152 mg, 1.0 mmol) and 18-crown-6 (264 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (50 mL) via syringe and stir the mixture at room temperature for 15 minutes to ensure dissolution.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add 2,5-difluorobenzaldehyde (1.42 g, 10.0 mmol) to the cooled solution, followed by the dropwise addition of (difluoromethyl)trimethylsilane (1.83 g, 15.0 mmol) over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-(2,5-difluorophenyl)-2,2-difluoroethanol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), comparing the results with the predicted spectroscopic data.
Rationale for Application in Drug Development
The strategic combination of a 2,5-difluorophenyl ring and a difluoromethyl carbinol moiety makes this molecule a compelling scaffold for addressing common challenges in drug discovery.
Bioisosteric Replacement Strategies
The difluoromethyl carbinol core is a powerful bioisostere. It can replace other functional groups to fine-tune a lead compound's properties without disrupting its primary binding mode.
Caption: Bioisosteric relationship of the difluoromethyl carbinol moiety.
Modulation of Key Drug Properties
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Metabolic Stability: The molecule possesses two key features that enhance metabolic stability. First, the carbon-fluorine bonds are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] Second, the fluorine atoms on the aromatic ring at positions 2 and 5 block common sites of oxidative metabolism (aromatic hydroxylation), thereby increasing the compound's half-life.
-
Binding Affinity and Selectivity: The scaffold offers multiple points for specific interactions within a protein binding pocket. The hydroxyl group can act as both a hydrogen bond donor and acceptor. Critically, the difluoromethyl C-H bond acts as a weak but significant hydrogen bond donor, an interaction distinct from that of other alkyl groups.[3][11] This unique combination of hydrogen bonding capabilities can be exploited to enhance binding affinity and achieve selectivity for a desired target.
-
Permeability and Physicochemical Profile: Fluorination generally increases a molecule's lipophilicity, which can lead to improved cell membrane permeability and better oral bioavailability. The replacement of more polar groups (like a second hydroxyl) with the –CF₂H moiety provides a rational strategy to optimize the balance between solubility and permeability, a critical aspect of the "Rule of 5" paradigm in drug design.
Conclusion
1-(2,5-Difluorophenyl)-2,2-difluoroethanol represents a highly promising and strategically designed building block for medicinal chemistry. Its synthesis is feasible from commercially available starting materials using established and reliable chemical methods. The combination of a metabolically robust difluorinated aromatic ring with the unique bioisosteric properties of a difluoromethyl carbinol provides a powerful platform for developing novel drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles. This guide serves as a foundational resource for researchers aiming to incorporate this advanced scaffold into their drug discovery programs, offering a clear pathway from synthesis to strategic application.
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